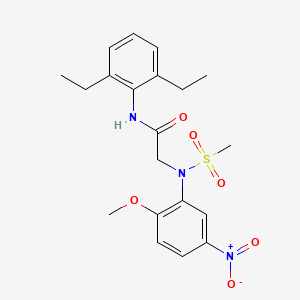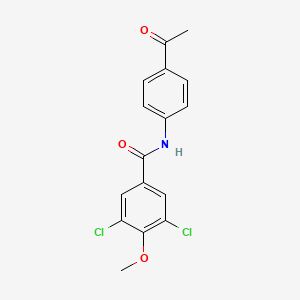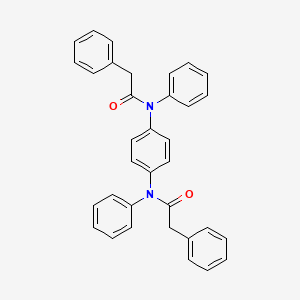![molecular formula C23H32N4O2 B5202894 N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5202894.png)
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide, commonly known as IBMPBD, is a chemical compound that has been extensively studied for its potential therapeutic applications. IBMPBD is a selective antagonist of the dopamine D3 receptor, which has been implicated in various neurological and psychiatric disorders.
科学研究应用
IBMPBD has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. IBMPBD has been shown to be a selective antagonist of the dopamine D3 receptor, which has been implicated in these disorders. By blocking the D3 receptor, IBMPBD may help to alleviate the symptoms of these disorders.
作用机制
The mechanism of action of IBMPBD involves the selective antagonism of the dopamine D3 receptor. The D3 receptor is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. This pathway is involved in reward, motivation, and addiction. By blocking the D3 receptor, IBMPBD may help to reduce the rewarding effects of drugs of abuse, which may help to prevent relapse in drug addiction. Additionally, IBMPBD may help to alleviate the symptoms of schizophrenia and Parkinson's disease by modulating dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
IBMPBD has been shown to have a range of biochemical and physiological effects. In animal studies, IBMPBD has been shown to reduce drug-seeking behavior and prevent relapse in drug addiction. IBMPBD has also been shown to improve cognitive function and motor function in animal models of Parkinson's disease. Additionally, IBMPBD has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
实验室实验的优点和局限性
One of the advantages of IBMPBD is its high selectivity for the dopamine D3 receptor. This allows for more specific targeting of this receptor subtype, which may reduce the risk of off-target effects. Additionally, IBMPBD has been shown to have good pharmacokinetic properties, which may make it a suitable candidate for clinical development. However, one limitation of IBMPBD is its relatively low potency compared to other D3 receptor antagonists. This may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on IBMPBD. One area of interest is the development of more potent and selective D3 receptor antagonists. Additionally, further studies are needed to determine the safety and efficacy of IBMPBD in clinical trials. Finally, IBMPBD may have potential applications in other neurological and psychiatric disorders, such as bipolar disorder and attention deficit hyperactivity disorder (ADHD).
合成方法
The synthesis of IBMPBD involves the reaction of 2-pyrazinecarboxylic acid with isobutylamine, followed by the addition of 1-(2-methoxybenzyl)-4-piperidinemethanol. The reaction is then catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product. This synthetic method has been optimized to yield high purity and high yield of IBMPBD.
属性
IUPAC Name |
N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-18(2)15-27(23(28)21-14-24-10-11-25-21)16-19-8-12-26(13-9-19)17-20-6-4-5-7-22(20)29-3/h4-7,10-11,14,18-19H,8-9,12-13,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPWTGOVMWPRAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-pyrazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5202815.png)
![2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5202821.png)


![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-hydroxyethyl)-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5202844.png)

![4-methyl-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5202853.png)
![diethyl [3-(3-ethylphenoxy)propyl]malonate](/img/structure/B5202859.png)

![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![4-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5202875.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5202879.png)
![2,4-dichloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5202895.png)